![molecular formula C16H19N5 B3956203 3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole
Overview
Description
3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound is also believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole has been shown to possess a range of biochemical and physiological effects. The compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, the compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief drugs.
Advantages and Limitations for Lab Experiments
3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, the compound has been extensively studied, and its properties and potential applications are well understood. However, the compound also has some limitations. The compound is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results.
Future Directions
There are several future directions for the study of 3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole. One potential direction is the development of new drugs based on the compound's properties. The compound has shown promising results in the development of new antitumor and pain relief drugs, and further research in these areas could lead to the development of new treatments for these conditions. Additionally, the compound's antioxidant properties could be further studied to determine its potential applications in the treatment of oxidative stress-related conditions. Finally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and other physiological processes.
Scientific Research Applications
3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. The compound has shown promising results in the field of pharmacology, particularly in the development of new drugs. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief drugs.
properties
IUPAC Name |
5-benzyl-3-[1-(3,5-dimethylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-9-12(2)21(20-11)13(3)16-17-15(18-19-16)10-14-7-5-4-6-8-14/h4-9,13H,10H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUXYLZFCWCSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2=NNC(=N2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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